methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate

Catalog No.
S6454559
CAS No.
59338-86-2
M.F
C9H9N3O3
M. Wt
207.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxyl...

CAS Number

59338-86-2

Product Name

methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate

IUPAC Name

methyl 6-methoxy-2H-benzotriazole-5-carboxylate

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

InChI

InChI=1S/C9H9N3O3/c1-14-8-4-7-6(10-12-11-7)3-5(8)9(13)15-2/h3-4H,1-2H3,(H,10,11,12)

InChI Key

ZNWDIENXWNBKIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NNN=C2C=C1C(=O)OC

Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate is a chemical compound with the molecular formula C10H9N3O3 and a molecular weight of approximately 231.20 g/mol. It appears as a white crystalline powder and has a melting point ranging from 139 to 141 °C. The compound is characterized by its insolubility in water but solubility in various organic solvents, including methanol, dichloromethane, and ethyl acetate. Its logP (octanol-water) value of 1.69 indicates that it is lipophilic, which influences its behavior in biological systems and its applications in various fields .

Typical of benzotriazole derivatives. These include:

  • Nucleophilic Substitution: The presence of the carboxylate group allows for nucleophilic attack by various nucleophiles, leading to the formation of new derivatives.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters.
  • Reduction Reactions: The nitro group present in related compounds can be reduced to amines under appropriate conditions.

These reactions make it a versatile compound for synthetic applications in organic chemistry.

Research indicates that methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate exhibits significant biological activities. Notably:

  • Anticancer Properties: In vitro and in vivo studies have demonstrated its potential as an anticancer and antitumor agent.
  • Antioxidant Activity: The compound possesses antioxidant properties, suggesting its utility in combating oxidative stress-related diseases.

These activities position it as a candidate for further research in pharmaceutical applications .

The synthesis of methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate typically involves several steps:

  • Starting Materials: The synthesis begins with aniline and paraformaldehyde.
  • Catalysis: A catalyst such as sodium bisulfite or sulfuric acid is employed.
  • Reactions: The reaction proceeds through the formation of intermediates that are subsequently reacted with para-nitrotoluene and methanol.
  • Purification: The final product is purified via recrystallization from suitable solvents.

Characterization techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate finds applications across various industries:

  • Corrosion Inhibitor: Its ability to inhibit corrosion makes it valuable in protecting metals and alloys.
  • UV Stabilizer: It is used as a UV stabilizer in polymers to enhance their durability against ultraviolet radiation.
  • Organic Semiconductor: The compound shows potential for use in organic electronics due to its electronic properties.

Additionally, its biological activities suggest applications in pharmaceuticals for cancer treatment and oxidative stress management .

Studies on the interactions of methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate with other compounds have indicated its potential synergistic effects when combined with certain drugs or materials. Its lipophilicity may enhance drug delivery systems or improve the stability of formulations containing sensitive active ingredients.

Similar Compounds: Comparison

Several compounds share structural similarities with methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
BenzotriazoleC7H6N4Known for corrosion inhibition; simpler structure
6-MethoxybenzotriazoleC9H10N4OSimilar methoxy group; used in UV stabilization
MethylbenzotriazoleC8H8N4Exhibits similar biological properties

Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate is unique due to its specific carboxylate functionality combined with the methoxy group, enhancing its solubility profile and biological activity compared to these similar compounds .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

207.06439116 g/mol

Monoisotopic Mass

207.06439116 g/mol

Heavy Atom Count

15

UNII

MLF6HT6BTC

Dates

Last modified: 08-25-2023

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